N-(4-chlorophenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
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Description
N-(4-chlorophenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C20H16ClN5O2 and its molecular weight is 393.83. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Pyrazolo[1,5-a]pyrimidine Scaffold in Drug Discovery The pyrazolo[1,5-a]pyrimidine scaffold is recognized for its significant medicinal properties, including anticancer, anti-infectious, and anti-inflammatory effects. Its structure-activity relationship (SAR) studies are crucial in medicinal chemistry, offering potential for further exploration in drug development. Notably, synthetic strategies for pyrazolo[1,5-a]pyrimidine derivatives have been outlined, revealing their substantial biological properties (Cherukupalli et al., 2017).
Hybrid Catalysts in Synthesis of Pyrano[2,3-d]pyrimidine Scaffolds The 5H-pyrano[2,3-d]pyrimidine scaffold is notable for its broad synthetic applications and bioavailability. Diverse synthetic pathways utilizing various hybrid catalysts have been employed for synthesizing derivatives of this scaffold. The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds using hybrid catalysts from 1992 to 2022 highlights the continuous evolution in the field (Parmar et al., 2023).
Pyrazole Heterocycles in Medicinal Chemistry Pyrazole derivatives are extensively used as synthons in organic synthesis and have a wide array of biological activities, including anticancer and anti-inflammatory properties. The synthesis of heterocyclic appended pyrazoles has been achieved under various conditions, providing valuable strategies for creating bioactive agents (Dar & Shamsuzzaman, 2015).
Biological and Pharmacological Applications
Medicinal Attributes of Pyrazolo[3,4-d]pyrimidines Pyrazolopyrimidines are fused heterocyclic ring systems structurally resembling purines, prompting extensive biological investigations. Their significant role in various disease conditions has been recognized, with their biochemical properties explored through various assays and tests. These compounds have shown medicinal significance in the central nervous system, cardiovascular system, cancer, and inflammation (Chauhan & Kumar, 2013).
Functionalized Quinazolines and Pyrimidines in Optoelectronic Materials Quinazolines and pyrimidines, known for their broad spectrum of biological activities, have been extensively researched for their application in electronic devices and luminescent elements. The incorporation of these heterocycles into π-extended conjugated systems is valuable for creating novel optoelectronic materials. This includes materials for organic light-emitting diodes and dye-sensitized solar cells, demonstrating the versatility of these compounds beyond traditional medicinal applications (Lipunova et al., 2018).
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O2/c1-13-2-8-16(9-3-13)26-19-17(10-23-26)20(28)25(12-22-19)11-18(27)24-15-6-4-14(21)5-7-15/h2-10,12H,11H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTOEIIACWJKRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.